Cas no 1694938-25-4 (1-acetyl-2-methylpiperidine-4-carboxylic acid)

1-Acetyl-2-methylpiperidine-4-carboxylic acid is a specialized heterocyclic compound featuring both acetyl and carboxylic acid functional groups on a piperidine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the acetyl group enhances reactivity, while the carboxylic acid moiety allows for further derivatization, enabling the synthesis of more complex molecules. Its rigid piperidine core contributes to stereochemical control in reactions. The compound is typically used in the development of bioactive molecules, where its structural features can influence binding affinity and metabolic stability. High purity and consistent quality are critical for reliable performance in synthetic workflows.
1-acetyl-2-methylpiperidine-4-carboxylic acid structure
1694938-25-4 structure
商品名:1-acetyl-2-methylpiperidine-4-carboxylic acid
CAS番号:1694938-25-4
MF:C9H15NO3
メガワット:185.220302820206
CID:6573614
PubChem ID:106741992

1-acetyl-2-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-acetyl-2-methylpiperidine-4-carboxylic acid
    • EN300-3078440
    • 1694938-25-4
    • インチ: 1S/C9H15NO3/c1-6-5-8(9(12)13)3-4-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)
    • InChIKey: VMFATJGSTXDHIP-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCN(C(C)=O)C(C)C1)=O

計算された属性

  • せいみつぶんしりょう: 185.10519334g/mol
  • どういたいしつりょう: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 57.6Ų

1-acetyl-2-methylpiperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3078440-5g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4
5g
$3147.0 2023-09-05
Enamine
EN300-3078440-1g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4
1g
$1086.0 2023-09-05
Enamine
EN300-3078440-0.25g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-3078440-0.1g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
0.1g
$956.0 2025-03-19
Enamine
EN300-3078440-10.0g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-3078440-0.5g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-3078440-2.5g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-3078440-5.0g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-3078440-0.05g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-3078440-1.0g
1-acetyl-2-methylpiperidine-4-carboxylic acid
1694938-25-4 95.0%
1.0g
$1086.0 2025-03-19

1-acetyl-2-methylpiperidine-4-carboxylic acid 関連文献

1-acetyl-2-methylpiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-acetyl-2-methylpiperidine-4-carboxylic acid (CAS No. 1694938-25-4)

1-acetyl-2-methylpiperidine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1694938-25-4, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core with acetyl and carboxylic acid functional groups, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The piperidine scaffold is a common motif in biologically active molecules, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.

The structure of 1-acetyl-2-methylpiperidine-4-carboxylic acid incorporates a nitrogen atom within the piperidine ring, which is a key feature for interactions with biological targets. The presence of both an acetyl group at the 1-position and a carboxylic acid moiety at the 4-position introduces multiple sites for chemical modification, making it a valuable intermediate in the synthesis of more complex pharmacophores. This compound’s unique structural features have positioned it as a candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been growing interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, piperidine-based compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The acetyl group in 1-acetyl-2-methylpiperidine-4-carboxylic acid can be particularly useful for enhancing binding affinity to biological targets, while the carboxylic acid functionality allows for further derivatization via esterification or amidation reactions. These properties make it an attractive building block for medicinal chemists.

One of the most compelling aspects of 1-acetyl-2-methylpiperidine-4-carboxylic acid is its potential role in modulating enzyme activity. Piperidine derivatives have been reported to interact with enzymes such as kinases and proteases, which are often implicated in disease pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds or participate in π-stacking interactions with aromatic residues in protein targets, enhancing binding specificity. Additionally, the acetyl and carboxylic acid groups can engage in polar interactions, further stabilizing the enzyme-inhibitor complex.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 1-acetyl-2-methylpiperidine-4-carboxylic acid contribute to this diversity by providing unique structural motifs that can be optimized for specific biological activities. For example, modifications at the 2-position of the piperidine ring can introduce additional functional groups that fine-tune pharmacological properties such as selectivity and solubility. Such flexibility is crucial for developing drugs with improved therapeutic profiles.

The synthesis of 1-acetyl-2-methylpiperidine-4-carboxylic acid typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include functional group interconversions, such as oxidation or reduction reactions, to introduce the desired acetyl and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

In conclusion, 1-acetyl-2-methylpiperidine-4-carboxylic acid (CAS No. 1694938-25-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential for chemical modification, make it a valuable intermediate in drug discovery efforts. As our understanding of biological targets continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative therapies.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量